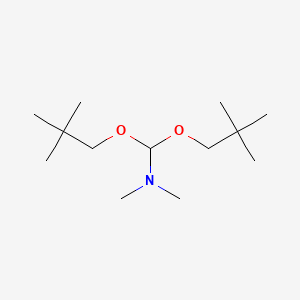

N,N-Dimethylformamide dineopentyl acetal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO2/c1-12(2,3)9-15-11(14(7)8)16-10-13(4,5)6/h11H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXFRBIOHPDZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(N(C)C)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197674 | |

| Record name | N,N-Dimethylformamide dineopentyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4909-78-8 | |

| Record name | 1,1-Bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4909-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylformamide dineopentyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004909788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylformamide dineopentyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(2,2-dimethylpropoxy)-N,N,N-trimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of N,N-Dimethylformamide dineopentyl acetal?

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylformamide dineopentyl acetal (DMF-DNA) is a versatile organic reagent with the chemical formula C₁₃H₂₉NO₂.[1] It is primarily recognized for its utility in a range of chemical transformations, most notably in the esterification of carboxylic acids, lactonization of ω-hydroxyacids, and the conversion of primary alcohols into effective alkylating agents.[1][2] This document provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key synthetic pathway.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3][4] It is known to be sensitive to moisture and will hydrolyze in the presence of water.[1] Conversely, it is soluble in most common organic solvents.[1][3]

Quantitative Physical Properties

| Property | Value | Conditions |

| Molecular Weight | 231.37 g/mol | |

| Boiling Point | 85-87 °C | at 10 mmHg |

| Density | 0.829 g/mL | at 25 °C |

| Refractive Index | 1.412 | at 20 °C |

| Flash Point | ~63 °C |

Data sourced from multiple chemical suppliers and databases.[1][5]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method with a Thiele tube or a similar heating apparatus.[1][6]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

The capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated slowly and evenly.[1]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued when a rapid and continuous stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

Determination of Density (Pycnometer Method)

The density of this compound can be accurately measured using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

-

Pycnometer (calibrated)

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of this compound

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is then filled with the this compound sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium (e.g., 25 °C).

-

Any excess liquid is removed, and the outside of the pycnometer is carefully dried.

-

The mass of the filled pycnometer is then determined.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of this compound is determined using an Abbe refractometer, which measures the extent to which light is bent as it passes through the liquid.[4][7]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Sample of this compound

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Soft lens tissue

Procedure:

-

The refractometer is turned on, and the temperature is set to the desired value (e.g., 20 °C) using the constant temperature water circulator.

-

The prism of the refractometer is cleaned with a suitable solvent and dried with a soft tissue.[8]

-

A few drops of the this compound sample are placed on the surface of the prism using a dropper.[8]

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index value is then read from the instrument's scale.

Application in Organic Synthesis: Esterification

This compound is a highly effective reagent for the esterification of carboxylic acids.[2] The reaction proceeds under mild conditions and is particularly useful for sensitive substrates. The dineopentyl acetal group is a key feature, as it leads to the formation of neopentyl alcohol as a byproduct, which is less nucleophilic than methanol or ethanol, thereby reducing side reactions.

Below is a diagram illustrating the logical workflow of an esterification reaction using this compound.

Caption: Logical workflow for the esterification of a carboxylic acid using this compound.

Conclusion

This compound is a valuable reagent in organic synthesis with well-defined physical properties. The experimental protocols outlined provide a basis for the verification of these properties in a laboratory setting. Its application in esterification, as illustrated, highlights its utility in modern synthetic chemistry. Researchers and professionals in drug development can leverage the characteristics of this compound for efficient and selective chemical transformations.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. This compound, 98% | CymitQuimica [cymitquimica.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. m.youtube.com [m.youtube.com]

N,N-Dimethylformamide dineopentyl acetal CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

N,N-Dimethylformamide dineopentyl acetal is a versatile reagent in organic synthesis, primarily utilized for derivatization and in the formation of esters and other functional groups. Its unique structural features, particularly the bulky neopentyl groups, confer specific reactivity and selectivity in various chemical transformations.

CAS Number: 4909-78-8[1]

Molecular Formula: C₁₃H₂₉NO₂[1]

Molecular Weight: 231.37 g/mol [1]

This guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, supported by detailed experimental protocols and logical workflow diagrams.

Physicochemical Data

A compilation of essential quantitative data for this compound is presented below, offering a snapshot of its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Weight | 231.37 g/mol | [1] |

| CAS Number | 4909-78-8 | [1] |

| Assay | 99% | [1] |

| Form | Liquid | [1] |

| Boiling Point | 85-87 °C at 10 mmHg | [1] |

| Density | 0.829 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.412 | [1] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [1] |

Applications in Synthetic Chemistry

This compound serves as a key reagent in several synthetic methodologies, including the esterification of protected amino acids for solid-phase peptide synthesis and the on-column derivatization of barbiturates for gas chromatographic analysis.[1] It is also instrumental in the lactonization of ω-hydroxyacids.[2]

Experimental Protocols

Detailed methodologies for two significant applications of this compound are provided below.

On-Column Gas Chromatographic Synthesis of 1,3-Dialkyl Barbiturate Derivatives

This protocol describes the derivatization of barbiturates for gas chromatographic analysis, where this compound is used in conjunction with an appropriate alcohol to form various N-alkyl derivatives.[3][4]

Objective: To prepare 1,3-dialkyl barbiturates for gas chromatographic analysis.

Materials:

-

Barbiturate solution (1 mg/mL in chloroform)

-

This compound

-

Appropriate alcohol (e.g., benzyl alcohol, or C4-C10 alcohols)

-

10-µL syringe

Procedure:

-

Into a 10-µL syringe, draw 1 µL of the barbiturate solution (1 mg/mL in chloroform).

-

Sequentially draw 1 µL of this compound into the same syringe.

-

Finally, draw 1 µL of the desired alcohol into the syringe.

-

Inject the entire volume from the syringe directly into the gas chromatographic column for on-column derivatization and analysis.[4]

Figure 1: Workflow for the on-column synthesis of 1,3-dialkyl barbiturate derivatives.

Anchoring of Nα-9-Fluorenylmethyloxycarbonylamino Acids in Solid-Phase Peptide Synthesis

This compound provides an efficient method for the esterification of Fmoc-amino acids to p-alkoxybenzyl alcohol resins, a critical step in solid-phase peptide synthesis. This method is advantageous as it avoids the formation of dimers and racemization that can occur with other coupling reagents.[5]

Objective: To attach Fmoc-amino acids to a solid support for peptide synthesis.

General Procedure Outline:

-

The Fmoc-protected amino acid is esterified using this compound.

-

This reaction can be used to prepare Fmoc-aminoacyloxybenzyl handles.[5]

-

These "handles" are then purified and coupled to an aminomethyl solid support.[6]

This approach circumvents the need for selective protection and deprotection of the carboxyl group of the handle and can lead to improved yields in the final peptide cleavage from the resin.[6]

Figure 2: Logical workflow for anchoring Fmoc-amino acids using this compound.

References

- 1. This compound 99 4909-78-8 [sigmaaldrich.com]

- 2. This compound, 98% | CymitQuimica [cymitquimica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved approach for anchoring N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of N,N-Dimethylformamide Dineopentyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of N,N-Dimethylformamide dineopentyl acetal (DMF-DNA), a versatile reagent in organic synthesis. Due to the limited availability of a detailed, peer-reviewed experimental protocol in publicly accessible literature, this guide combines established synthetic methodologies for related compounds with known physicochemical properties of the target molecule to offer a thorough resource for its preparation and application.

Physicochemical Properties

This compound is a flammable, colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₉NO₂ | [1] |

| Molecular Weight | 231.37 g/mol | [1] |

| CAS Number | 4909-78-8 | |

| Appearance | Clear, colorless liquid | |

| Density | 0.829 g/mL at 25 °C | [2] |

| Boiling Point | 85-87 °C at 10 mmHg | [2] |

| Refractive Index | n20/D 1.412 | [2] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |

| Solubility | Soluble in most organic solvents. Hydrolyzes in water. | [1] |

Synthesis of this compound

General Reaction Scheme

The synthesis can be conceptually understood as a two-step process, often carried out in one pot. First, N,N-dimethylformamide is activated, for instance, by forming a Vilsmeier-type reagent. This intermediate then reacts with sodium neopentoxide to yield the desired acetal.

Caption: General reaction pathway for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative example and may require optimization. It is adapted from known procedures for the synthesis of other N,N-dimethylformamide dialkyl acetals.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Oxalyl chloride or a similar chlorinating agent

-

Neopentyl alcohol (2,2-dimethyl-1-propanol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Neopentoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, a suspension of sodium hydride (2.1 equivalents) in anhydrous THF is prepared. The suspension is cooled in an ice bath. Neopentyl alcohol (2.1 equivalents), dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium neopentoxide.

-

Formation of the Vilsmeier Reagent (in situ): In a separate flame-dried flask under a nitrogen atmosphere, N,N-dimethylformamide (1.0 equivalent) is dissolved in anhydrous diethyl ether. The solution is cooled in an ice bath. Oxalyl chloride (1.0 equivalent) is added dropwise with vigorous stirring. The reaction is highly exothermic and should be controlled carefully. The mixture is stirred at 0 °C for 1 hour to ensure the complete formation of the Vilsmeier reagent.

-

Acetal Formation: The freshly prepared solution of the Vilsmeier reagent is added dropwise to the stirred suspension of sodium neopentoxide at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by a suitable technique such as GC-MS or TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The precipitated salts are removed by filtration under an inert atmosphere. The filtrate is concentrated under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Table 2: Representative Reagent Quantities

| Reagent | Molar Equivalents |

| N,N-Dimethylformamide | 1.0 |

| Oxalyl Chloride | 1.0 |

| Neopentyl Alcohol | 2.1 |

| Sodium Hydride | 2.1 |

Experimental Workflow Overview

The overall experimental workflow, from the preparation of reagents to the final purification of the product, is depicted in the following diagram.

Caption: A high-level overview of the experimental workflow for the synthesis.

Applications in Organic Synthesis

This compound is a valuable reagent with several applications in organic synthesis, including:

-

Esterification: It is used in the esterification of Nα-9-fluorenylmethyloxycarbonylamino acids (Fmoc-amino acids), which is a crucial step in solid-phase peptide synthesis.[2]

-

Lactonization: It facilitates the lactonization of ω-hydroxyacids, enabling the formation of large-membered lactone rings.

-

Alkylation: It can be used to convert primary alcohols into alkylating agents for the subsequent alkylation of thiols.

-

Synthesis of Heterocycles: It serves as a reagent in the synthesis of various heterocyclic compounds, such as 1,3-dialkyl, benzyl, and cyclohexyl barbiturate derivatives.[2]

Safety Considerations

-

Flammability: this compound is a flammable liquid and should be handled with appropriate precautions, away from ignition sources.

-

Moisture Sensitivity: The compound hydrolyzes in the presence of water. All reactions and handling should be performed under anhydrous and inert conditions.

-

Toxicity: While specific toxicity data is limited, it is prudent to handle the compound with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Reagents: The synthesis involves hazardous materials such as sodium hydride (highly flammable and reactive with water) and oxalyl chloride (corrosive and toxic). Appropriate safety measures must be taken when handling these reagents.

References

N,N-Dimethylformamide dineopentyl acetal structural formula and IUPAC name

An In-depth Technical Guide to N,N-Dimethylformamide dineopentyl acetal

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It covers the compound's structural details, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.

Compound Identification and Structural Formula

IUPAC Name: 1,1-bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine[1]

Synonyms: N,N-DMFDNPA[1]

CAS Number: 4909-78-8

Molecular Formula: C₁₃H₂₉NO₂[1]

Structural Formula:

Condensed Structural Formula: (CH₃)₂NCH[OCH₂C(CH₃)₃]₂[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 231.37 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.829 g/mL at 25°C | [3] |

| Boiling Point | 85-87°C at 10 mmHg | [3] |

| Refractive Index | n20/D 1.412 | [3] |

| Solubility | Hydrolyzes in water; soluble in most organic solvents. | [1] |

| Stability | Moisture sensitive. |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | 𝛿 3.0-3.5 ppm (s, 4H, OCH₂) 𝛿 2.2-2.4 ppm (s, 6H, N(CH₃)₂) 𝛿 0.8-1.0 ppm (s, 18H, C(CH₃)₃) | [1] |

| ¹³C NMR | 𝛿 100-110 ppm (Acetal C) 𝛿 65-75 ppm (OCH₂) 𝛿 35-45 ppm (N(CH₃)₂) 𝛿 30-35 ppm (C(CH₃)₃) 𝛿 25-30 ppm (C(CH₃)₃) | [1] |

| Mass Spec. | Molecular Ion [M]⁺ at m/z 231 | [1] |

| IR | 2950-2970 cm⁻¹ (C-H stretching) | [1] |

Synthesis and Reaction Mechanisms

This compound is a valuable reagent in a variety of chemical transformations, primarily acting as a dehydrating and alkylating agent.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of N,N-dimethylformamide (DMF) with neopentyl alcohol in the presence of an acid catalyst.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of DMF acetals involves the reaction of a Vilsmeier reagent with a sodium alkoxide. The following is a representative protocol:

-

A solution of N,N-dialkyl(chloromethylene)ammonium chloride (Vilsmeier reagent, 1 mole) in chloroform (500-640 mL) is prepared and stirred.

-

Sodium neopentoxide (2.1 moles) in neopentyl alcohol (1 L) is added to the stirred solution.

-

The mixture is stirred for 1 hour at 20°C.

-

The precipitated sodium chloride is removed by filtration.

-

The filtrate is subjected to distillation under reduced pressure to isolate the this compound.

Mechanism of Action in Esterification

This compound is an effective reagent for the esterification of carboxylic acids. The reaction proceeds through the formation of a highly reactive intermediate. The acetal thermally eliminates an alkoxide to form an alkoxymethylidene-N,N-dimethylammonium cation, which is a potent electrophile.

Applications in Organic Synthesis

This acetal is utilized in several key synthetic transformations.

Esterification of Nα-Fluorenylmethyloxycarbonylamino Acids (Fmoc)

This compound serves as an efficient condensing agent for the esterification of Fmoc-protected amino acids, a crucial step in solid-phase peptide synthesis.[4] This method is advantageous as it helps to avoid side reactions such as dimerization and racemization that can occur with other coupling agents.[4]

Experimental Protocol: Esterification of an N-Protected Amino Acid (Representative)

The following protocol is adapted from a procedure using the di-tert-butyl acetal and is representative of the conditions that would be used with the dineopentyl acetal.

-

A solution of the N-protected amino acid (e.g., N-acetyl-L-phenylalanine, 1.0 g, 4.78 mmol) in this compound (6.0 equivalents) is prepared.

-

The solution is stirred at 60°C overnight.

-

The reaction progress is monitored by a suitable chromatographic technique (e.g., UPLC or TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography to yield the desired neopentyl ester.

Lactonization of ω-Hydroxyacids

The reagent is effective in promoting the intramolecular esterification (lactonization) of ω-hydroxyacids to form lactones, including medium and large ring systems (up to 16-membered rings).[2]

Conversion of Primary Alcohols to Alkylating Agents

Primary alcohols can be converted into effective alkylating agents using this compound. This is particularly useful for the alkylation of thiols.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is sensitive to moisture and should be stored under an inert atmosphere. It may cause skin and eye irritation. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Buy this compound | 4909-78-8 [smolecule.com]

- 2. This compound, 98% | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N,N-Dimethylformamide Dineopentyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for N,N-Dimethylformamide dineopentyl acetal (CAS No. 4909-78-8). The information presented herein is compiled from various sources and is intended to serve as a reference for researchers engaged in the synthesis, characterization, and application of this compound. While this guide aims to be comprehensive, it is important to note that detailed, high-resolution spectroscopic data and specific experimental protocols for this particular acetal are not extensively reported in publicly available literature. The data presented are, therefore, based on general spectroscopic principles and data ranges reported for this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: 1,1-bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine[1]

-

Molecular Weight: 231.37 g/mol [2]

-

Appearance: Colorless liquid[3]

-

Boiling Point: 85-87 °C at 10 mmHg

-

Density: 0.829 g/mL at 25 °C

Spectroscopic Data Summary

The following tables summarize the reported Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.5 - 5.0 | Singlet | Acetal CH |

| 3.0 - 3.5 | Singlet | Methylene protons (-OCH₂C(CH₃)₃) |

| 2.2 - 2.5 | Singlet | N,N-dimethyl protons (-N(CH₃)₂) |

| 0.8 - 1.0 | Singlet | tert-butyl protons (-C(CH₃)₃) |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 100 - 110 | Acetal carbon (>CH-) |

| 65 - 75 | Methylene carbons (-OCH₂C(CH₃)₃) |

| 35 - 45 | N,N-dimethyl carbons (-N(CH₃)₂) |

| 30 - 35 | Quaternary carbons (-C(CH₃)₃) |

| 25 - 30 | tert-butyl methyl carbons (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2970 | Strong | C-H stretching (methyl) |

| 1450 - 1470 | Medium | C-H bending (methylene) |

| 1370 - 1390 | Medium | C-H bending (methyl) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 231 | Molecular Ion [M]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to an NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, a liquid, would typically be obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. A small drop of the neat liquid would be placed directly onto the ATR crystal. The spectrum would be recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis would likely be performed using a mass spectrometer equipped with an electron ionization (EI) source. The liquid sample would be introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the molecules would be bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions would be separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound like this compound.

References

Solubility profile of N,N-Dimethylformamide dineopentyl acetal in organic solvents

An In-depth Technical Guide on the Solubility Profile of N,N-Dimethylformamide dineopentyl acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMF-DNA) is a versatile reagent and solvent used in various organic synthesis applications, including esterification, lactonization, and the formation of barbiturate derivatives.[1] Its efficacy in these roles is significantly influenced by its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of DMF-DNA. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility profile, the underlying chemical principles governing its solubility, and a standardized experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound, with the chemical formula C₁₃H₂₉NO₂, is a flammable, colorless to almost colorless liquid.[2][3][4] Its molecular structure is characterized by a central acetal carbon bonded to a dimethylamino group and two bulky neopentyloxy groups.[2] This unique structure, featuring both polar and nonpolar regions, is the primary determinant of its solubility behavior.[2]

Key Physicochemical Properties:

-

Molecular Weight: 231.37 g/mol [2]

-

Boiling Point: 85-87 °C at 10 mmHg[1]

-

Refractive Index: n20/D 1.412[1]

Principles of Solubility

The solubility of this compound is governed by the "like dissolves like" principle. Its molecular structure possesses distinct regions that influence its interaction with various solvents:

-

Polar Moieties: The dimethylamino and acetal functional groups introduce polarity to the molecule, allowing for favorable interactions with polar organic solvents.[2]

-

Nonpolar Regions: The two neopentyl groups are bulky, nonpolar hydrocarbon chains that contribute to its solubility in nonpolar organic solvents.[2]

This amphiphilic nature—having both polar and nonpolar characteristics—results in broad miscibility with a wide range of organic solvents. Conversely, DMF-DNA is sensitive to moisture and hydrolyzes in the presence of water, a chemical reaction rather than a true dissolution.[2]

Qualitative Solubility Profile

While precise quantitative data is not widely published, this compound is consistently reported to be soluble in most common organic solvents.[2] This high degree of solubility is crucial for its application in synthetic chemistry, where it is often used under anhydrous conditions.[2]

The following table summarizes the qualitative solubility of DMF-DNA in various classes of organic solvents.

| Solvent Class | Examples | Qualitative Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble[2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[2] |

| Hydrocarbons | Hexane, Toluene, Benzene | Soluble[2] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Expected to be soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Expected to be soluble |

| Esters | Ethyl Acetate | Expected to be soluble |

| Aprotic Polar Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Expected to be soluble |

| Water | Hydrolyzes (Reacts)[2] |

Experimental Protocol for Quantitative Solubility Determination

To establish precise solubility limits (e.g., in g/100 mL or mol/L), a standardized experimental protocol is required. The following gravimetric method is a reliable approach for determining the solubility of a liquid solute like DMF-DNA in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (≥98% purity)[3]

-

Selected organic solvent (anhydrous grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with airtight caps (e.g., screw-cap vials with PTFE-lined septa)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration analysis (optional, for alternative methods)

-

Syringe filters (PTFE, 0.22 µm)

Procedure:

-

Preparation of Solvent: Add a known volume of the selected organic solvent to several airtight vials.

-

Temperature Equilibration: Place the vials in the temperature-controlled shaker or water bath and allow them to equilibrate to the desired temperature (e.g., 25 °C) for at least 30 minutes.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of a distinct undissolved phase of DMF-DNA should be visible to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and allow them to equilibrate in the temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The shaking speed should be adequate to promote mixing but not so vigorous as to cause emulsification.

-

Phase Separation: After the equilibration period, stop the shaking and allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow for complete phase separation of the excess, undissolved solute.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette or syringe. To avoid contamination from the undissolved solute, ensure the pipette tip is well above the lower phase. For highly accurate results, the supernatant can be passed through a syringe filter.

-

Gravimetric Analysis: Transfer the withdrawn sample to a pre-weighed, dry volumetric flask and record the total mass. The mass of the solvent can be determined by subtracting the mass of the flask from the total mass.

-

Solvent Evaporation: Gently evaporate the solvent from the flask under reduced pressure (e.g., using a rotary evaporator) until a constant weight of the residual solute (DMF-DNA) is achieved.

-

Calculation of Solubility: The solubility is calculated as follows:

-

Solubility ( g/100 mL): (Mass of residual solute / Volume of sample withdrawn) x 100

-

Solubility ( g/100 g solvent): (Mass of residual solute / Mass of solvent in the sample) x 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

Thermal Stability and Decomposition of N,N-Dimethylformamide Dineopentyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylformamide dineopentyl acetal is a versatile reagent in organic synthesis, valued for its role in esterification, alkylation, and the formation of heterocyclic compounds. Its utility in drug development and complex molecule synthesis necessitates a thorough understanding of its thermal stability and decomposition profile. This technical guide provides a comprehensive overview of the known thermal properties of this compound, outlines detailed experimental protocols for its analysis, and presents a proposed decomposition pathway based on related chemical principles. While specific quantitative thermal analysis data for this compound is limited in publicly available literature, this guide offers a framework for its evaluation, drawing on information available for analogous structures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its safe handling and application in synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₂₉NO₂ |

| Molecular Weight | 231.38 g/mol |

| Boiling Point | 85-87 °C at 10 mmHg |

| Density | 0.829 g/mL at 25 °C |

| Refractive Index | n20/D 1.412 |

| Appearance | Clear, colorless liquid |

| Purity | Typically available at 98% or 99% |

Thermal Stability and Handling

This compound is reported to have moderate thermal stability when maintained under an inert atmosphere.[1] However, it is sensitive to moisture and elevated temperatures, which can lead to accelerated decomposition.[1] For optimal stability, the compound should be stored in a cool, dry environment, away from atmospheric moisture and direct sunlight.

Proposed Thermal Decomposition Pathway

Caption: Proposed thermolysis pathway for this compound.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically high-purity nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant deviation from the baseline of the TGA curve.

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan should be used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C).

-

Ramp the temperature to a point beyond the decomposition temperature observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting heat flow curve for endothermic and exothermic peaks, which correspond to thermal events.

Caption: Workflow for Differential Scanning Calorimetry.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the volatile decomposition products generated during thermolysis.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

Sample and TGA Conditions: Follow the TGA protocol as described in section 4.1.

-

Mass Spectrometry:

-

Continuously monitor the ion currents for a range of mass-to-charge ratios (m/z) as the sample is heated.

-

Acquire full scan mass spectra at regular intervals, particularly during regions of significant mass loss observed in the TGA.

-

-

Data Analysis: Correlate the evolution of specific m/z values with the mass loss steps in the TGA curve to identify the chemical nature of the evolved gases.

Summary and Future Work

This guide consolidates the available information on the thermal stability of this compound and provides a clear roadmap for its comprehensive experimental investigation. While the compound exhibits moderate stability, its sensitivity to heat and moisture warrants careful handling. The proposed decomposition pathway offers a theoretical framework for understanding its thermolytic behavior.

Future research should focus on executing the detailed experimental protocols outlined herein to generate quantitative TGA and DSC data. Furthermore, EGA-MS studies are crucial for the definitive identification of decomposition products, which will enable a more refined understanding of the decomposition mechanism. Such data will be invaluable to researchers and drug development professionals who rely on this versatile reagent.

References

The Core Mechanism of N,N-Dimethylformamide Dineopentyl Acetal in Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification, a fundamental transformation in organic synthesis, is pivotal in the development of pharmaceuticals, agrochemicals, and materials. While numerous methods exist, the esterification of sterically hindered carboxylic acids or with sensitive alcohols presents a significant challenge. N,N-Dimethylformamide dineopentyl acetal (DMF-DNA) has emerged as a potent reagent to address these challenges, offering a mild and efficient pathway to ester formation. This technical guide provides an in-depth exploration of the mechanism of action of DMF-DNA in esterification, supported by experimental data and protocols.

Mechanism of Action

The esterification reaction facilitated by this compound proceeds through the activation of the carboxylic acid. The bulky neopentyl groups of the acetal play a crucial role in the reaction's efficiency and substrate scope. The proposed mechanism involves the following key steps:

-

Activation of the Carboxylic Acid: The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic carbon of the DMF-DNA. This leads to the formation of a highly reactive intermediate.

-

Formation of a Reactive Intermediate: An unstable hemiaminal ether intermediate is formed, which then collapses to generate a highly reactive O-alkylating agent and N,N-dimethylformamide. The exact nature of the reactive intermediate is believed to be an iminium carboxylate salt.

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carboxylic acid derivative. The steric hindrance from the neopentyl groups of the leaving group can influence the accessibility of the alcohol to the reaction center.

-

Ester Formation and Byproduct Release: The tetrahedral intermediate formed collapses to yield the desired ester, along with the liberation of N,N-dimethylformamide and two molecules of neopentyl alcohol.

The bulky dineopentyl acetal structure enhances the reactivity and stability of the reagent, making it particularly effective for esterification reactions that are challenging with other methods.[1]

Proposed Reaction Mechanism

Caption: Proposed mechanism of esterification using DMF-DNA.

Quantitative Data Summary

The following table summarizes the yield of esterification reactions using this compound with various carboxylic acids and alcohols, demonstrating its efficacy, particularly with sterically demanding substrates.

| Carboxylic Acid | Alcohol | Product | Yield (%) | Reference |

| N-Acetyl-L-phenylalanine | tert-Butanol | tert-Butyl N-acetyl-L-phenylalaninate | 94 | [2] |

| Benzoic Acid | Ethanol | Ethyl Benzoate | 64-75 | [3] |

| Benzoic Acid | Benzyl Alcohol | Benzyl Benzoate | 64-75 | [3] |

| 4-Nitrobenzoic Acid | Methanol | Methyl 4-nitrobenzoate | ~100 | |

| Nα-9-Fluorenylmethyloxycarbonylamino acids | p-Alkoxybenzyl alcohol resin | Fmoc-aminoacyl-p-alkoxybenzyl ester | High |

Note: The yield for 4-nitrobenzoic acid is based on the reaction with the related N,N-dimethylformamide dimethyl acetal, suggesting a similarly high yield with the dineopentyl derivative. The yield for Fmoc-amino acids is described as high and efficient.

Experimental Protocols

General Protocol for Esterification using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Carboxylic acid

-

Alcohol

-

This compound (DMF-DNA)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or N,N-Dimethylformamide)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Alcohol: Add the alcohol (1.0-1.5 equivalents) to the solution.

-

Addition of DMF-DNA: Slowly add this compound (1.1-2.0 equivalents) to the reaction mixture at room temperature. For highly exothermic reactions, cooling the flask in an ice bath may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts.

-

Purification: Purify the crude ester by column chromatography on silica gel, distillation, or recrystallization, depending on the physical properties of the product.

Example Experimental Workflow:

Caption: General experimental workflow for esterification.

Conclusion

This compound is a highly effective reagent for the esterification of a wide range of carboxylic acids and alcohols, including those that are sterically hindered or sensitive to harsh reaction conditions. Its mechanism of action, involving the activation of the carboxylic acid to a reactive intermediate, allows for mild and efficient ester formation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors. The bulky neopentyl groups are key to its utility in facilitating challenging esterifications.[1]

References

An In-depth Technical Guide to N,N-Dimethylformamide Dineopentyl Acetal: Core Functional Groups, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethylformamide dineopentyl acetal, a versatile reagent in organic synthesis. The document details its core functional groups, physicochemical properties, spectroscopic signature, and key applications, supported by structured data, reaction diagrams, and representative experimental protocols.

Core Functional Group Analysis

This compound, with the molecular formula C₁₃H₂₉NO₂, is an amide acetal characterized by a unique combination of functional groups that dictate its reactivity.[1] Its IUPAC name is N,N-Dimethyl-1,1-bis(2,2-dimethylpropoxy)methanamine.[1]

The primary functional groups are:

-

Amide Acetal: The central feature is a carbon atom single-bonded to a tertiary amine (the dimethylamino group) and two neopentyloxy groups (-OCH₂C(CH₃)₃). This structure is distinct from simpler acetals or amides and is the primary source of its reactivity.[1]

-

Tertiary Amine: The dimethylamino group, -N(CH₃)₂, acts as a nucleophilic center in certain reactions.[1][2]

-

Neopentyl Ether Groups: Two bulky neopentyl groups sterically shield the acetal carbon and influence the molecule's physical properties and reactivity. These groups can also be involved in alkylation reactions under specific conditions.[1][3]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below, providing essential data for its use in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₉NO₂ | [1][2][4] |

| Molecular Weight | 231.37 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | [2] |

| Density | 0.829 g/mL at 25 °C | [1][2] |

| Boiling Point | 85-87 °C at 10 mmHg | [1][2] |

| Refractive Index (n20/D) | 1.412 | [2] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |

| Solubility | Soluble in most organic solvents; hydrolyzes in water. | [1] |

Table 2: NMR Spectroscopic Data

The structural features of the molecule are confirmed by its characteristic NMR signals.[1]

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity | Integration |

| ¹H NMR | C(CH ₃)₃ | 0.8 - 1.0 | Singlet | 18H |

| N(CH ₃)₂ | 2.2 - 2.5 | Singlet | 6H | |

| OCH ₂C(CH₃)₃ | 3.0 - 3.5 | Singlet | 4H | |

| N-CH -(O)₂ | 4.5 - 5.0 | Singlet | 1H | |

| ¹³C NMR | C(C H₃)₃ | 25 - 30 | - | - |

| C (CH₃)₃ | 30 - 35 | - | - | |

| N(C H₃)₂ | 35 - 45 | - | - | |

| OC H₂C(CH₃)₃ | 65 - 75 | - | - | |

| N-C H-(O)₂ | 100 - 110 | - | - |

Reactivity and Synthetic Applications

This compound is a powerful reagent primarily used as a condensing agent and an alkylating agent. Its reactivity stems from the lability of the amide acetal functional group, which can activate carboxylic acids and alcohols.

Key Applications Include:

-

Esterification and Lactonization: It serves as an efficient condensing agent for the esterification of carboxylic acids, including sterically hindered ones like Nα-Fluorenylmethyloxycarbonylamino acids (Fmoc-amino acids).[2] It is particularly useful for the lactonization of ω-hydroxyacids, facilitating the formation of large lactone rings (up to 16-membered).[5]

-

Solid-Phase Peptide Synthesis (SPPS): In SPPS, it is used for the efficient and safe anchoring of Fmoc-amino acids to p-alkoxybenzyl alcohol resins.[6] This method avoids the formation of dimers and racemization, which can be problematic with other coupling agents like DCC/DMAP.[6]

-

Alkylation of Thiols: The reagent can convert primary alcohols into transient, unstable alkylating intermediates. These intermediates readily react with thiols to form thioethers, demonstrating its utility in C-S bond formation.[5]

-

Synthesis of Barbiturates: It has been employed as a reagent in the synthesis of various 1,3-dialkyl, benzyl, and cyclohexyl barbiturate derivatives.[2]

Mechanism of Carboxylic Acid Activation

The primary mechanism involves the reaction of the amide acetal with a carboxylic acid to form a highly reactive aminomethylene ester intermediate. This intermediate is then susceptible to nucleophilic attack, leading to the desired product and releasing N,N-dimethylformamide and neopentyl alcohol as byproducts.

General Workflow in Solid-Phase Peptide Synthesis

The use of this compound simplifies the initial anchoring step of an amino acid to the solid support in SPPS.

Experimental Protocols

The following are representative protocols for key applications of this compound. Researchers should adapt these general procedures to their specific substrates and scales.

Protocol 1: General Procedure for Esterification of an Fmoc-Amino Acid

This protocol describes a general method for the esterification of an N-protected amino acid.

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Fmoc-protected amino acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Activation: Add this compound (1.1 - 1.5 eq.) to the solution dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

-

Addition of Alcohol: Once the activation of the carboxylic acid is complete (or performed in situ), add the desired alcohol (1.0 - 1.2 eq.) to the reaction mixture.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure ester.

Protocol 2: Representative Lactonization of an ω-Hydroxyacid

This protocol is based on the reagent's ability to facilitate intramolecular esterification.

-

Setup: To a solution of the ω-hydroxyacid (1.0 eq.) in an anhydrous, non-polar solvent (e.g., toluene or benzene) in a flask equipped with a Dean-Stark apparatus, add this compound (1.2 eq.).

-

Reaction: Heat the mixture to reflux. The reaction progress is monitored by observing the removal of alcohol/water in the Dean-Stark trap and by TLC analysis of the reaction mixture.

-

Purification: After the starting material is consumed, cool the reaction mixture to room temperature and concentrate it in vacuo. The resulting crude lactone is then purified by silica gel column chromatography.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

-

Hazards: Flammable liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautions: Keep away from heat, sparks, and open flames. Avoid breathing vapors. Wear protective gloves, eye protection, and flame-retardant clothing.[2]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. The compound is moisture-sensitive and should be stored under an inert atmosphere.

References

- 1. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 98% | CymitQuimica [cymitquimica.com]

- 3. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.csic.es [digital.csic.es]

- 5. researchgate.net [researchgate.net]

- 6. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of N,N-Dimethylformamide Dineopentyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and principal applications of N,N-Dimethylformamide dineopentyl acetal (DMF-DNA). The following sections detail the chemical and physical properties, safety protocols, emergency procedures, and established experimental uses of this versatile reagent, with a focus on ensuring laboratory safety and procedural success.

Chemical and Physical Properties

This compound is a flammable, colorless liquid utilized in organic synthesis, particularly in esterification and peptide coupling reactions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₉NO₂ | |

| Molecular Weight | 231.37 g/mol | |

| CAS Number | 4909-78-8 | |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 85-87 °C at 10 mmHg | |

| Density | 0.829 g/mL at 25 °C | |

| Flash Point | 52 °C (125.6 °F) - closed cup | |

| Refractive Index | n20/D 1.412 | |

| Solubility | Soluble in most organic solvents. Hydrolyzes in water. | [3] |

| Stability | Stable under normal conditions. Moisture sensitive. | [4] |

Safety and Hazard Information

This compound is classified as a flammable liquid and can cause skin and eye irritation. Appropriate safety measures are imperative to minimize risks during its handling and use.

Hazard Classifications:

-

Flammable Liquid: Category 3

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Table 2: Hazard and Precautionary Statements

| Code | Statement |

| H226 | Flammable liquid and vapor. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P233 | Keep container tightly closed. |

| P240 | Ground/bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich Safety Data Sheet

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical to ensure user safety.

-

Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn where splashing is a possibility.

-

Hand Protection: Chemical-resistant gloves are mandatory. Due to the lack of specific permeation data for this compound, recommendations are based on data for N,N-Dimethylformamide (DMF). Butyl rubber and Viton gloves are recommended for extended contact. Nitrile gloves may be suitable for splash protection but should be replaced immediately upon contact.[5] Always inspect gloves for integrity before use.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood.[4] If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge should be used.

Caption: Personal Protective Equipment Workflow for Handling this compound.

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and to prevent hazardous situations.

Handling

-

Work in a well-ventilated area, preferably a chemical fume hood.[4]

-

Keep away from ignition sources such as heat, sparks, and open flames.[4]

-

Use non-sparking tools and explosion-proof equipment.[4]

-

Take precautionary measures against static discharge.[4]

-

Avoid contact with skin and eyes.[6]

-

Avoid inhalation of vapor or mist.[5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

-

Keep away from heat and sources of ignition.[4]

-

This compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Incompatible Materials: Strong oxidizing agents and acids.[4]

Caption: Logical Relationship of Storage and Handling Procedures.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Spill and Leak Procedures

-

Small Spills (in a fume hood):

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal spill absorbent.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

-

Clean the spill area with soap and water.

-

-

Large Spills:

Experimental Protocols and Applications

This compound is a valuable reagent in several types of organic reactions.

Anchoring of Fmoc-Amino Acids in Solid-Phase Peptide Synthesis

This reagent provides an efficient method for the esterification of Nα-9-fluorenylmethyloxycarbonylamino acids (Fmoc-amino acids) to p-alkoxybenzyl alcohol resins, a critical step in solid-phase peptide synthesis. This method is reported to avoid the formation of dimers and racemization, which can be problematic with other coupling methods.[8]

Illustrative Experimental Protocol:

The following is a representative procedure based on the work of Albericio et al. and general solid-phase peptide synthesis techniques.[8] Researchers should consult the original literature for specific details.

-

Resin Preparation: Swell the p-alkoxybenzyl alcohol resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a reaction vessel.

-

Activation and Coupling:

-

In a separate flask, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add this compound (3-5 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for a short period (e.g., 10-15 minutes) at room temperature.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours or until a completion test (e.g., Kaiser test on a resin sample) is negative.

-

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Drying: Dry the resin under vacuum.

Caption: Experimental Workflow for Anchoring Fmoc-Amino Acids using DMF-DNA.

Lactonization of ω-Hydroxy Acids

This compound serves as a condensing agent to facilitate the intramolecular esterification (lactonization) of ω-hydroxy acids, yielding lactones, including those with large ring sizes.[8][9] The mechanism involves the activation of the carboxylic acid group by the acetal.

Disposal Considerations

All waste containing this compound, including contaminated materials and rinse solutions, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.[6]

-

Do not dispose of this chemical down the drain.[6]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any new procedure is undertaken. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the latest information.

References

- 1. carlroth.com [carlroth.com]

- 2. L02728.18 [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Esterification of Carboxylic Acids using N,N-Dimethylformamide dineopentyl acetal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N-Dimethylformamide dineopentyl acetal as a highly effective reagent for the esterification of carboxylic acids. This reagent is particularly advantageous for the esterification of sensitive substrates, such as Nα-9-fluorenylmethyloxycarbonylamino (Fmoc) acids, and for the synthesis of sterically hindered esters where traditional methods may fail or lead to undesirable side reactions.

Introduction

This compound is a versatile reagent in organic synthesis, primarily employed for the mild and efficient esterification of carboxylic acids. Its utility is especially pronounced in scenarios requiring the avoidance of harsh acidic or basic conditions, thereby preserving the integrity of sensitive functional groups. The reaction proceeds through the activation of the carboxylic acid by the acetal, followed by nucleophilic attack of the neopentyl alcohol moiety to form the corresponding neopentyl ester. This method is noted for its high yields and clean reaction profiles.

A significant application of this reagent is in solid-phase peptide synthesis for the anchoring of Fmoc-amino acids to p-alkoxybenzyl alcohol resins. The use of this compound in this context effectively circumvents common side reactions such as the formation of dimers and racemization, ensuring the synthesis of high-purity peptides[1].

Reaction Mechanism

The esterification of carboxylic acids with this compound proceeds through a reactive intermediate. The carboxylic acid first reacts with the acetal to form an unstable alkoxy-N,N-dimethylmethanamine intermediate and neopentyl alcohol. This is followed by the reaction of the activated carboxylic acid with the liberated neopentyl alcohol to yield the neopentyl ester. The byproducts, N,N-dimethylformamide and neopentyl alcohol, are volatile and can be readily removed during workup.

Quantitative Data Summary

The following table summarizes representative yields for the esterification of various carboxylic acids with this compound. The data is compiled from literature examples and analogous reactions with similar N,N-Dimethylformamide dialkyl acetals to demonstrate the broad applicability of this method.

| Carboxylic Acid Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| N-Acetyl-L-phenylalanine | N-Acetyl-L-phenylalanine neopentyl ester | 12 | 60 | ~94 (by analogy) |

| Benzoic Acid | Neopentyl benzoate | 12 | 80 | 64-75 (representative) |

| 4-Nitrobenzoic Acid | Neopentyl 4-nitrobenzoate | 12 | 80 | High (qualitative) |

| Hindered Aliphatic Acid | Neopentyl ester of hindered acid | 24 | 100 | Good (qualitative) |

| Fmoc-Alanine | Fmoc-Alanine neopentyl ester | 4 | 25 | High (qualitative) |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions. The yield for N-Acetyl-L-phenylalanine is based on a closely related reaction with N,N-DMF di-tert-butyl acetal. General yields for simple aromatic acids are based on reactions with other DMF dialkyl acetals[2].

Experimental Protocols

General Protocol for the Esterification of a Carboxylic Acid

This protocol provides a general procedure for the neopentyl esterification of a standard carboxylic acid.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.5 - 3.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, or neat)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq).

-

Add the anhydrous solvent if necessary. For many substrates, the reaction can be run neat using an excess of the acetal as the solvent.

-

Add this compound (1.5 - 3.0 eq) to the flask.

-

Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C. The optimal temperature and reaction time will depend on the reactivity of the carboxylic acid.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and volatile byproducts.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure neopentyl ester.

Protocol for the Esterification of an N-Protected Amino Acid

This protocol is specifically tailored for the esterification of sensitive substrates like N-acetyl-L-phenylalanine, by analogy with the corresponding di-tert-butyl acetal reaction.

Materials:

-

N-Acetyl-L-phenylalanine (1.0 eq, e.g., 1.0 g, 4.78 mmol)

-

This compound (6.0 eq)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

In a round-bottom flask, dissolve N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in this compound (approximately 6.0 equivalents).

-

Stir the resulting solution at 60 °C overnight.

-

Monitor the reaction by UPLC or TLC until the starting material is consumed.

-

Remove the excess this compound and other volatile components under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent to obtain the pure tert-butyl N-acetyl-L-phenylalaninate.

Visualizations

General Workflow for Esterification

The following diagram illustrates the general workflow for the esterification of a carboxylic acid using this compound.

Logical Relationship in Peptide Synthesis Application

This diagram outlines the logical advantage of using this compound in Fmoc-based solid-phase peptide synthesis.

References

Application Notes and Protocols: Lactonization of Hydroxy Acids with N,N-Dimethylformamide Dineopentyl Acetal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the lactonization of hydroxy acids utilizing N,N-Dimethylformamide dineopentyl acetal. This reagent serves as an effective condensing agent for the formation of lactones, including macrocycles, which are pivotal structural motifs in many biologically active natural products and pharmaceuticals.

Introduction

Lactonization, the intramolecular esterification of a hydroxy acid, is a fundamental transformation in organic synthesis. The formation of medium to large-ring lactones (macrolactonization) is often challenging due to unfavorable entropic factors and competing intermolecular polymerization. This compound has emerged as a useful reagent to facilitate this transformation by activating the carboxylic acid moiety, thereby promoting intramolecular cyclization.[1][2][3] This method is particularly valuable in the synthesis of complex molecules, such as macrolide antibiotics.

Reaction Principle

The lactonization reaction proceeds through the activation of the carboxylic acid group of the ω-hydroxy acid by this compound. The acetal reacts with the carboxylic acid to form a highly reactive amino-aminal ester intermediate. This activation facilitates the intramolecular nucleophilic attack by the distal hydroxyl group, leading to the formation of the lactone and the release of N,N-dimethylformamide and neopentyl alcohol as byproducts. The bulky neopentyl groups of the reagent can also play a role in favoring intramolecular versus intermolecular reactions.

Illustrative Reaction Scheme

Figure 1: General reaction scheme for the lactonization of an ω-hydroxy acid using this compound.

Experimental Protocol

Note: The following is a generalized protocol. Optimal conditions such as reaction time and temperature may vary depending on the specific substrate. It is recommended to perform small-scale test reactions to optimize the conditions for each new substrate.

Materials:

-

ω-Hydroxy acid

-

This compound (1.1 - 1.5 equivalents)

-

Anhydrous, non-polar aprotic solvent (e.g., toluene, benzene, or xylene)

-

Inert gas atmosphere (e.g., argon or nitrogen)

-

Standard laboratory glassware for anhydrous reactions

-

Silica gel for column chromatography

Procedure:

-